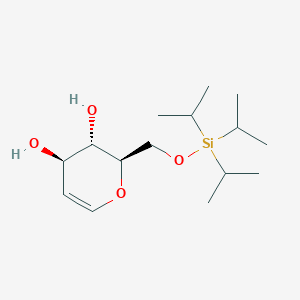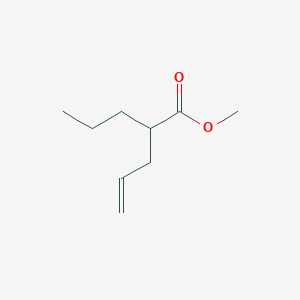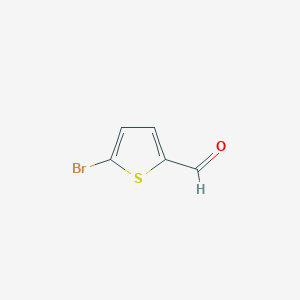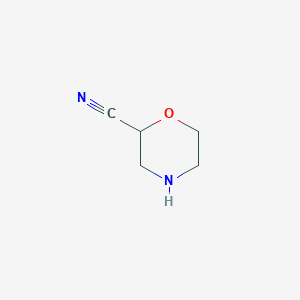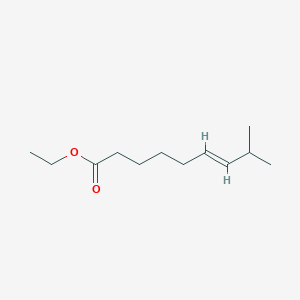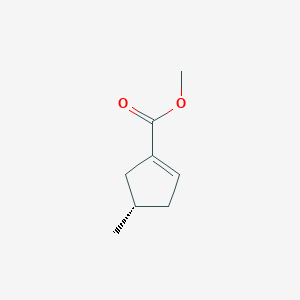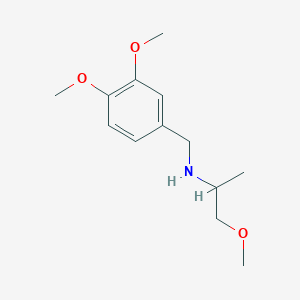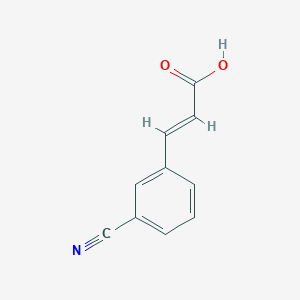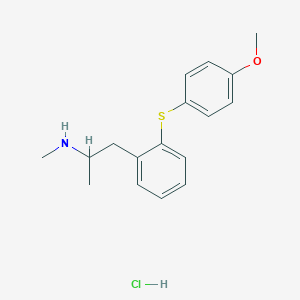
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. TCB-2 has been widely studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
Mécanisme D'action
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological and cognitive processes. Activation of the 5-HT2A receptor by N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride are primarily mediated by its agonist activity at the 5-HT2A receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of various physiological and cognitive processes, including mood, perception, and cognition. Activation of the 5-HT2A receptor by N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in laboratory experiments include its high potency and selectivity for the 5-HT2A receptor, as well as its well-characterized mechanism of action. However, the limitations of using N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride include its potential toxicity and the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are several potential future directions for research on N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, including:
1. Further characterization of its pharmacological properties and mechanism of action, particularly in relation to its potential therapeutic applications.
2. Development of novel analogs and derivatives of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in combination with other drugs or therapies for the treatment of psychiatric disorders.
4. Exploration of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in other therapeutic areas, such as the treatment of migraines or other neurological disorders.
5. Investigation of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride as a research tool for the study of the 5-HT2A receptor and its downstream signaling pathways.
Méthodes De Synthèse
The synthesis of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride involves several steps, starting from the precursor compound 2-bromo-4-methoxyphenylthioanisole. This compound is reacted with propylamine and lithium diisopropylamide to form the intermediate product, which is then methylated using methyl iodide and potassium carbonate. The final step involves the formation of the hydrochloride salt of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride by reacting the free base with hydrochloric acid.
Applications De Recherche Scientifique
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in animal models, and has been proposed as a potential treatment for various psychiatric disorders. N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has also been studied for its potential use in the treatment of migraines, as it has been shown to have potent vasoconstrictive properties.
Propriétés
Numéro CAS |
128959-25-1 |
|---|---|
Nom du produit |
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride |
Formule moléculaire |
C17H22ClNOS |
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenyl)sulfanylphenyl]-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-13(18-2)12-14-6-4-5-7-17(14)20-16-10-8-15(19-3)9-11-16;/h4-11,13,18H,12H2,1-3H3;1H |
Clé InChI |
JUGXPWVKURHMFI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)NC.Cl |
SMILES canonique |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)NC.Cl |
Synonymes |
Benzeneethanamine, 2-((4-methoxyphenyl)thio)-N,alpha-dimethyl-, hydroc hloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



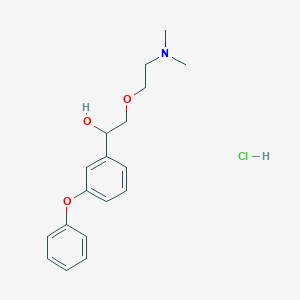
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)

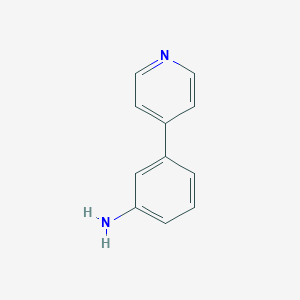
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
